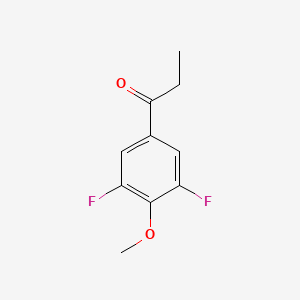

1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one

Description

Properties

IUPAC Name |

1-(3,5-difluoro-4-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O2/c1-3-9(13)6-4-7(11)10(14-2)8(12)5-6/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTBXQCVNEFDUCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=C(C(=C1)F)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371776 | |

| Record name | 1-(3,5-difluoro-4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71292-82-5 | |

| Record name | 1-(3,5-difluoro-4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-to-Z Guide to 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one Synthesis: From Starting Materials to Strategic Execution

Abstract

This technical guide provides an in-depth analysis of the synthetic pathways to 1-(3,5-difluoro-4-methoxyphenyl)propan-1-one, a key building block in modern medicinal chemistry. We will dissect the molecule through retrosynthetic analysis to identify logical precursors, with a primary focus on the most industrially viable starting material: 3,5-difluoroanisole . This document offers a comprehensive examination of the Friedel-Crafts acylation route, including a detailed, field-tested protocol, mechanistic insights, and critical process considerations. The aim is to equip researchers, chemists, and process development professionals with the necessary knowledge for the efficient and reliable synthesis of this important intermediate.

The Strategic Importance of 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one

Fluorinated aromatic ketones are privileged structures in drug discovery. The specific substitution pattern of 1-(3,5-difluoro-4-methoxyphenyl)propan-1-one—featuring a methoxy group ortho to two fluorine atoms—imparts unique electronic and metabolic properties. These features make it a valuable precursor for synthesizing complex active pharmaceutical ingredients (APIs), including enzyme inhibitors and other targeted therapeutics. For instance, related structures are integral to the synthesis of drugs like Deracoxib, highlighting the compound's relevance in pharmaceutical R&D.[1][2] The ability to reliably access this intermediate from simple, cost-effective starting materials is therefore a critical step in the drug development pipeline.

Retrosynthetic Analysis: Identifying the Core Starting Material

A logical deconstruction of the target molecule is the first step in designing an efficient synthesis. The most apparent disconnection is the carbon-carbon bond between the aromatic ring and the propanoyl group. This immediately suggests a Friedel-Crafts acylation reaction , a robust and well-established method for forming aryl ketones.[3][4][5]

This retrosynthetic path points to two primary building blocks:

-

An activated aromatic nucleophile: 3,5-difluoroanisole (also known as 1,3-difluoro-2-methoxybenzene).

-

An acylating agent electrophile: Propanoyl chloride or propionic anhydride .

Caption: Retrosynthetic analysis of the target molecule.

The Primary Starting Material: 3,5-Difluoroanisole

The viability of the entire synthesis hinges on the accessibility and purity of 3,5-difluoroanisole.

3.1. Sourcing and Availability 3,5-Difluoroanisole is a commercially available reagent from various chemical suppliers. However, for large-scale synthesis, understanding its preparation is crucial for cost management and supply chain security.

3.2. Synthesis of 3,5-Difluoroanisole The most common laboratory and industrial preparations of 3,5-difluoroanisole start from 3,5-difluoroaniline . The synthesis involves a two-step sequence:

-

Diazotization: 3,5-difluoroaniline is treated with a diazotizing agent (e.g., sodium nitrite in acidic media) to form a diazonium salt.

-

Hydrolysis: The diazonium salt is subsequently hydrolyzed to yield 3,5-difluorophenol.

-

Williamson Ether Synthesis: The resulting phenol is then methylated using a suitable methylating agent (e.g., dimethyl sulfate or methyl iodide) under basic conditions to afford the final product, 3,5-difluoroanisole.

Numerous patents describe scalable processes for producing 3,5-difluoroaniline from precursors like 1,3,5-trichlorobenzene or 2,4-difluoroaniline, ensuring its availability for industrial applications.[6][7][8][9][10]

The Core Synthetic Route: Friedel-Crafts Acylation

The Friedel-Crafts acylation is the most direct and efficient method for synthesizing 1-(3,5-difluoro-4-methoxyphenyl)propan-1-one from 3,5-difluoroanisole.

4.1. Mechanism and Rationale for Experimental Choices The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism.[3][4]

-

Generation of the Electrophile: A strong Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the chlorine atom of propanoyl chloride. This polarization weakens the C-Cl bond, leading to the formation of a highly reactive acylium ion (CH₃CH₂CO⁺). This ion is resonance-stabilized, which prevents the rearrangements often problematic in Friedel-Crafts alkylations.[11]

-

Electrophilic Attack: The electron-rich 3,5-difluoroanisole ring acts as a nucleophile, attacking the acylium ion. The methoxy group (-OCH₃) is a powerful activating group, donating electron density into the ring and directing the substitution to the ortho and para positions.[3] In this specific case, the position para to the methoxy group (C4) is the sole site of acylation due to steric hindrance from the adjacent fluorine atoms at the ortho positions.

-

Rearomatization: The resulting intermediate, a resonance-stabilized carbocation (sigma complex), loses a proton from the site of attack. This step is facilitated by the [AlCl₄]⁻ complex, which acts as a base, regenerating the aromatic ring and releasing HCl as a byproduct.

-

Product Complexation: The ketone product, being a Lewis base, readily complexes with the AlCl₃ catalyst.[4] This necessitates the use of stoichiometric or even excess amounts of the catalyst. The reaction is terminated by an aqueous workup, which hydrolyzes the complex to liberate the final product.

Caption: Workflow for Friedel-Crafts acylation synthesis.

4.2. Detailed Experimental Protocol

This protocol is a representative example and should be optimized based on laboratory scale and safety assessments.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (1 eq) | Moles |

|---|---|---|---|

| 3,5-Difluoroanisole | 144.11 | 10.0 g | 0.0694 |

| Aluminum Chloride (AlCl₃) | 133.34 | 10.3 g (1.1 eq) | 0.0763 |

| Propanoyl Chloride | 92.52 | 7.1 g (1.1 eq) | 0.0763 |

| Dichloromethane (DCM) | - | 100 mL | - |

| Hydrochloric Acid (6M) | - | 50 mL | - |

| Saturated NaHCO₃ (aq) | - | 50 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous MgSO₄ | - | - | - |

Procedure:

-

Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure the system is completely dry.

-

Reagent Charging: Charge the flask with anhydrous aluminum chloride (10.3 g) and dry dichloromethane (50 mL). Cool the suspension to 0 °C in an ice bath.

-

Electrophile Formation: Add propanoyl chloride (7.1 g) dropwise to the stirred AlCl₃ suspension over 15 minutes, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at 0 °C.

-

Nucleophile Addition: Dissolve 3,5-difluoroanisole (10.0 g) in dry dichloromethane (50 mL) and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously and slowly pour the reaction mixture onto crushed ice (~100 g) containing concentrated HCl (10 mL) with vigorous stirring.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Washing: Combine the organic layers and wash sequentially with 6M HCl (50 mL), water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure 1-(3,5-difluoro-4-methoxyphenyl)propan-1-one as a solid.

Conclusion

The synthesis of 1-(3,5-difluoro-4-methoxyphenyl)propan-1-one is most effectively achieved through the Friedel-Crafts acylation of 3,5-difluoroanisole. This method is high-yielding, scalable, and relies on readily available starting materials. A thorough understanding of the reaction mechanism, particularly the role of the Lewis acid catalyst and the directing effects of the aromatic substituents, is paramount for successful execution and optimization. This guide provides the foundational knowledge and a practical framework for researchers to confidently produce this valuable chemical intermediate for applications in drug discovery and development.

References

-

US Patent US5965775A : Process for the preparation of 3,5-difluoroaniline.

-

PrepChem : Synthesis of 3,5-difluoroaniline.

-

Guidechem : What is the synthesis method of 3,5-Difluoroaniline?

-

US Patent US5977412A : Process for preparing 3,5-difluoroaniline.

-

European Patent EP0497213A2 : Process for producing 3,5-difluoroaniline.

-

PubChem : 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one.

-

University of Wisconsin-Madison : 13 Friedel-Crafts Acylation.

-

Wikipedia : Friedel–Crafts reaction.

-

Apicule : 4,4-Difluoro-1-(3-fluoro-4-methoxy-phenyl)-3-hydroxy-but-2-en-1-one (CAS No: 170570-77-1) API Intermediate Manufacturers.

-

Santa Cruz Biotechnology : 3,5-Difluoro-4-methoxyaniline.

-

Vanderbilt University : Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes.

-

Master Organic Chemistry : EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.

-

Chad's Prep : 18.2 Friedel Crafts Alkylation and Acylation.

-

Pharmaffiliates : 4,4-Difluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione.

Sources

- 1. apicule.com [apicule.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. US5965775A - Process for the preparation of 3,5-difluoroaniline - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

- 8. Page loading... [guidechem.com]

- 9. US5977412A - Process for preparing 3,5-difluoroaniline - Google Patents [patents.google.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. youtube.com [youtube.com]

Foreword: The Strategic Imperative of Fluorine in Modern Drug Discovery

An In-Depth Technical Guide to the Biological Activity of Difluorinated Phenylpropanones

In the landscape of medicinal chemistry, the strategic incorporation of fluorine has become a cornerstone of rational drug design.[1] Its unique properties—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—provide a powerful toolkit for modulating the physicochemical and pharmacokinetic properties of lead compounds.[2][3] Phenylpropanones, a structural motif present in a wide array of biologically active natural products, represent a promising scaffold for therapeutic development.[4] This guide delves into the confluence of these two domains, providing a technical framework for understanding and evaluating the biological activity of difluorinated phenylpropanones. We will move beyond mere protocol recitation to explore the causal biochemistry that makes this structural class a compelling area of research for drug development professionals.

The Rationale for Difluorination: Modulating Bioactivity at the Molecular Level

The introduction of a gem-difluoro (-CF₂) group into the phenylpropanone backbone is not a trivial substitution; it is a deliberate chemical maneuver designed to impart specific, advantageous properties. Understanding these effects is critical to appreciating the therapeutic potential of this compound class.

-

Metabolic Blocking: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. Placing a difluoro group at a metabolically labile site can dramatically increase a compound's half-life and bioavailability.[3]

-

Modulation of Acidity and pKa: The potent electron-withdrawing nature of the two fluorine atoms significantly increases the acidity of adjacent protons. In the context of a phenylpropanone, this can influence the compound's ionization state, membrane permeability, and binding interactions with target proteins.

-

Conformational Control and Binding Affinity: The difluoromethyl group can act as a bioisostere of a hydroxyl or thiol group, capable of acting as a hydrogen bond donor.[5] This unique characteristic, combined with its steric profile, can lead to enhanced binding affinity and selectivity for target enzymes or receptors.[3][5]

-

Lipophilicity and Permeability: While highly fluorinated groups like -CF₃ drastically increase lipophilicity, the -CF₂H group offers a more nuanced modulation. This allows for a fine-tuning of the logD value, striking a better balance between solubility and the ability to cross cellular membranes.[5]

| Property | Effect of Difluorination (-CH₂- → -CF₂-) | Rationale for Drug Design |

| Metabolic Stability | Significantly Increased | Blocks CYP450-mediated oxidation, improving pharmacokinetic profile.[1][3] |

| Acidity of α-protons | Increased | Alters ionization state, potentially improving cell permeability and target engagement. |

| Hydrogen Bonding | Can act as a weak H-bond donor | Mimics hydroxyl or thiol groups, enabling new binding interactions in a protein active site.[5] |

| Lipophilicity (logD) | Moderately Increased | Enhances membrane permeability without compromising aqueous solubility as much as -CF₃.[5] |

| Dipole Moment | Significantly Altered | Influences long-range electrostatic interactions with the target protein. |

Primary Biological Target: Hydrolytic Enzymes

Based on established bioisosteric principles, one of the most promising applications for difluorinated phenylpropanones is as inhibitors of hydrolytic enzymes, particularly serine and cysteine proteases.

Mechanism of Action: Mimicking the Tetrahedral Intermediate

The carbonyl carbon of a ketone is electrophilic and susceptible to nucleophilic attack. The strong electron-withdrawing effect of the adjacent difluoro group dramatically increases this electrophilicity. When a difluorinated phenylpropanone enters the active site of a serine hydrolase, the catalytic serine residue's hydroxyl group attacks the carbonyl carbon.

Unlike a standard ketone which forms an unstable hemiketal, the difluoro-ketone forms a significantly more stable tetrahedral hemiketal adduct.[6] This stability arises from the electronegativity of the fluorine atoms, which makes the resulting adduct a better mimic of the transition state of substrate hydrolysis.[6][7] This stable complex effectively sequesters the enzyme, leading to potent and often prolonged inhibition.

}

Figure 1: Mechanism of Serine Hydrolase Inhibition

Experimental Workflow for Biological Evaluation

A systematic, multi-tiered approach is essential for characterizing the biological activity of novel difluorinated phenylpropanones. The workflow should progress from broad, high-throughput screening to more detailed, mechanism-focused assays.

}

Figure 2: Biological Evaluation Workflow

Protocol 1: In Vitro Enzyme Inhibition Assay (Fluorometric)

This protocol provides a self-validating system to determine the inhibitory concentration (IC₅₀) of a compound against a target serine protease.

-

Principle: The assay measures the activity of a protease using a substrate that becomes fluorescent upon cleavage. An inhibitor will prevent this cleavage, resulting in a reduced fluorescence signal.

-

Materials:

-

Target Protease (e.g., Chymotrypsin, Trypsin)

-

Fluorogenic Substrate (e.g., Suc-LLVY-AMC)

-

Assay Buffer (e.g., 50 mM Tris, pH 8.0, 100 mM NaCl)

-

Test Compounds (Difluorinated Phenylpropanones) dissolved in DMSO

-

Positive Control Inhibitor (e.g., Aprotinin)

-

96-well black, flat-bottom microplates

-

Fluorescence plate reader (Excitation/Emission appropriate for substrate)

-

-

Procedure:

-

Compound Plating: Prepare a serial dilution of the test compounds in DMSO. Dispense 1 µL of each concentration into the wells of the 96-well plate. Include "DMSO only" wells for 100% activity control and wells with the positive control inhibitor.

-

Enzyme Addition: Dilute the target protease in assay buffer to the desired working concentration. Add 50 µL of the enzyme solution to each well.

-

Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

-

Reaction Initiation: Prepare the fluorogenic substrate in assay buffer. Add 50 µL of the substrate solution to all wells to start the reaction.

-

Kinetic Measurement: Immediately place the plate in the fluorescence reader. Measure the fluorescence intensity every minute for 30-60 minutes.

-

-

Data Analysis & Validation:

-

Calculate Reaction Rate: For each well, determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

-

Normalize Data: Express the reaction rates as a percentage of the "DMSO only" control (100% activity).

-

IC₅₀ Determination: Plot the percent inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

-

Self-Validation: The positive control inhibitor must yield an IC₅₀ value within its known literature range for the assay to be considered valid. The Z'-factor for the assay (comparing 100% and 0% activity controls) should be > 0.5.

-

Protocol 2: Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the compounds on cultured cancer cells.[8][9]

-

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Materials:

-

Cancer Cell Line (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

-

Complete Growth Medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Test Compounds and Positive Control (e.g., Doxorubicin)

-

96-well clear, flat-bottom microplates

-

Absorbance plate reader (570 nm)

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compounds to the wells. Include "vehicle only" controls. Incubate for 48-72 hours.

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C until purple precipitate is visible.

-

Formazan Solubilization: Carefully remove the MTT medium and add 100 µL of the solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm.

-

-

Data Analysis & Validation:

-

Normalize Data: Express the absorbance readings as a percentage of the "vehicle only" control.

-

IC₅₀ Determination: Plot the percent viability versus the logarithm of the compound concentration and fit to a dose-response curve to calculate the IC₅₀.

-

Validation: The positive control (Doxorubicin) should produce a dose-dependent decrease in cell viability with an IC₅₀ in the expected range.

-

Structure-Activity Relationship (SAR) and Data Interpretation

The ultimate goal of the initial screening is to generate data that informs the next round of synthesis. By comparing the biological activity of analogs, a structure-activity relationship (SAR) can be established.

Illustrative Data Table

| Compound ID | R1 (para-substituent) | R2 (meta-substituent) | Protease IC₅₀ (nM) | MCF-7 IC₅₀ (µM) |

| DFP-001 | -H | -H | 250 | 15.2 |

| DFP-002 | -Cl | -H | 85 | 5.1 |

| DFP-003 | -OCH₃ | -H | 450 | 22.8 |

| DFP-004 | -Cl | -Cl | 30 | 1.8 |

This is hypothetical data for illustrative purposes.

From this illustrative data, we can infer that electron-withdrawing groups (like -Cl) on the phenyl ring enhance both enzymatic and cellular activity, while electron-donating groups (-OCH₃) are detrimental. This provides a clear direction for lead optimization.

}

Figure 3: SAR Logic for Lead Optimization

Conclusion and Future Directions

Difluorinated phenylpropanones represent a promising, yet underexplored, class of compounds for therapeutic development. Their unique ability to act as potent mechanism-based inhibitors of hydrolytic enzymes provides a strong foundation for their application in oncology, virology, and inflammatory diseases. The strategic workflow presented here—progressing from targeted enzymatic assays to broad cellular screens—offers a robust framework for identifying and optimizing lead candidates.

Future research should focus on expanding the panel of biological targets, including other enzyme classes like kinases and metabolic enzymes. Furthermore, once potent and selective inhibitors are identified, comprehensive in vitro ADME/Tox and pharmacokinetic studies are critical next steps to validate their potential as clinical candidates.[10] The iterative process of design, synthesis, and biological evaluation, guided by a deep understanding of the underlying chemical principles, will be paramount to unlocking the full therapeutic potential of this versatile chemical scaffold.

References

- Hevey, R. (2021). Drug Discovery Based on Fluorine-Containing Glycomimetics. MDPI.

- Melnykov, K. P. (2024). Fluorinated building blocks in drug design: new pathways and targets. PMC - NIH.

- AiFChem. (2025). Fluorine in Pharmaceuticals: Key Properties & Drug Development. AiFChem.

- Meanwell, N. A. (2015). Fluorine in Drug Design: A Case Study with Fluoroanisoles. ResearchGate.

- Padamata, C. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.

- BenchChem. (2025). In-Vitro Testing of the Biological Activity of 2-(4-Methylphenyl)propan-2-ol Isomers: A Comparative Guide to Methodologies. Benchchem.

- Miyakado, M., et al. (n.d.). Studies on the biological activities of rare phenylpropanoids of the genus Pimpinella. Europe PMC.

- Gelb, M. H., Svaren, J. P., & Abeles, R. H. (1985). Fluoro ketone inhibitors of hydrolytic enzymes. PubMed - NIH.

- Thiessen, B., et al. (2014). Design, synthesis and preliminary in vitro and in vivo evaluation of 4-[18F]fluoro-N-(2-diethylaminoethyl)benzamide ([18F]-DAFBA): A novel potential PET probe to image melanoma tumors. NIH.

- Hevey, R. (2019). Fluorinated mechanism-based inhibitors: common themes and recent developments. PubMed.

- Piras, M., et al. (2022). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. MDPI.

- Chepuri, K., et al. (2024). In Vitro Evaluation of Biological Activities of Three Different Medicinal Plant Extracts. Biotech Biosci Res Asia.

- Pharmaron. (n.d.). In Vitro Biology. Pharmaron.

- Böhm, H. J., et al. (2004). Fluorine in Medicinal Chemistry. ResearchGate.

- Walsh, C. (1984). Enzyme inhibition by fluoro compounds. ResearchGate.

- Leon, G., et al. (2015). Mechanism of Action of Two Flavone Isomers Targeting Cancer Cells with Varying Cell Differentiation Status. NIH.

Sources

- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Studies on the biological activities of rare phenylpropanoids of the genus Pimpinella - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Fluoro ketone inhibitors of hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. In Vitro Evaluation of Biological Activities of Three Different Medicinal Plant Extracts – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 10. Design, synthesis and preliminary in vitro and in vivo evaluation of 4-[18F]fluoro-N-(2-diethylaminoethyl)benzamide ([18F]-DAFBA): A novel potential PET probe to image melanoma tumors - PMC [pmc.ncbi.nlm.nih.gov]

1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one literature review

An In-Depth Technical Guide to 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one: Synthesis, Properties, and Applications

Introduction

1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one is a fluorinated aromatic ketone that serves as a crucial intermediate in modern organic synthesis. Its structure, featuring a propiophenone core with two fluorine atoms meta to the carbonyl group and a para-methoxy group, makes it a valuable building block for the development of complex molecular architectures. The strategic placement of fluorine atoms can significantly influence the physicochemical and biological properties of derivative compounds, such as metabolic stability, lipophilicity, and binding affinity to target proteins.[1] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its utility for researchers in medicinal chemistry and drug development.

Chemical Properties and Identifiers

A summary of the key chemical and physical properties for 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one is provided below. This data is essential for its identification, handling, and use in synthetic protocols.

| Property | Value | Source |

| IUPAC Name | 1-(3,5-difluoro-4-methoxyphenyl)propan-1-one | PubChem[2] |

| Synonyms | 3',5'-Difluoro-4'-methoxypropiophenone | PubChem[2] |

| CAS Number | 71292-82-5 | PubChem[2] |

| Molecular Formula | C₁₀H₁₀F₂O₂ | PubChem[2] |

| Molecular Weight | 200.18 g/mol | PubChem[2] |

| Canonical SMILES | CCC(=O)C1=CC(=C(C(=C1)F)OC)F | PubChem[2] |

| InChIKey | KTBXQCVNEFDUCP-UHFFFAOYSA-N | PubChem[2] |

Synthesis and Mechanism

The most common and industrially scalable method for preparing 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one is through the Friedel-Crafts acylation of a corresponding substituted benzene ring.[3][4] This electrophilic aromatic substitution reaction provides a direct route to aryl ketones.

Core Synthetic Pathway: Friedel-Crafts Acylation

The synthesis involves the reaction of 1,3-difluoro-2-methoxybenzene (3,5-difluoroanisole) with an acylating agent such as propanoyl chloride or propanoic anhydride. The reaction is mediated by a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3][5]

Reaction Scheme: (3,5-Difluoroanisole) + Propanoyl Chloride --(AlCl₃)--> 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one

Reaction Mechanism Explained

The mechanism of the Friedel-Crafts acylation is a well-established electrophilic aromatic substitution process.[4]

-

Generation of the Electrophile: The Lewis acid (AlCl₃) coordinates to the chlorine atom of propanoyl chloride, polarizing the C-Cl bond and leading to its cleavage. This generates a highly reactive and resonance-stabilized acylium ion (CH₃CH₂C≡O⁺).[4]

-

Electrophilic Attack: The electron-rich aromatic ring of 3,5-difluoroanisole acts as a nucleophile, attacking the electrophilic acylium ion. The methoxy group (-OCH₃) is a strong activating, ortho-, para-directing group, while the fluorine atoms are deactivating but also ortho-, para-directing. The combined electronic effects strongly favor substitution at the C4 position (para to the methoxy group and ortho to both fluorine atoms), leading to the formation of a sigma complex or arenium ion intermediate.

-

Deprotonation and Regeneration of Aromaticity: A weak base, such as the AlCl₄⁻ complex formed in the first step, removes a proton from the carbon bearing the new acyl group. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final product, 1-(3,5-difluoro-4-methoxyphenyl)propan-1-one.[3]

However, it's crucial to note that the product ketone is a moderate Lewis base and can form a stable complex with AlCl₃. Therefore, a stoichiometric amount of the catalyst is required, and the complex must be hydrolyzed during an aqueous workup to release the final product.[3]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one | C10H10F2O2 | CID 2737020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. Friedel–Crafts Acylation [sigmaaldrich.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

The Advent of a Key Building Block: An In-depth Technical Guide to the Discovery and Synthesis of 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one

Introduction: The Strategic Role of Fluorine in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool for enhancing the pharmacological profiles of therapeutic agents. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and improved bioavailability, have made fluorinated compounds a cornerstone of modern drug development.[1][2] This guide delves into the discovery and synthesis of a significant, yet often overlooked, fluorinated building block: 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one . This propiophenone derivative serves as a critical intermediate in the synthesis of more complex and biologically active molecules, embodying the practical application of fluorine in the rational design of novel therapeutics. We will explore the historical context of its discovery, provide a detailed, field-proven synthetic protocol, and analyze the physicochemical properties that make it a valuable asset for researchers, scientists, and drug development professionals.

Physicochemical Properties and Structural Data

A comprehensive understanding of a molecule's physical and chemical characteristics is paramount for its effective application in synthesis. The properties of 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one are summarized below.

| Property | Value | Source |

| IUPAC Name | 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one | PubChem[3] |

| Synonyms | 3',5'-Difluoro-4'-methoxypropiophenone | PubChem[3] |

| CAS Number | 71292-82-5 | PubChem[3] |

| Molecular Formula | C₁₀H₁₀F₂O₂ | PubChem[3] |

| Molecular Weight | 200.18 g/mol | PubChem[3] |

Spectroscopic Data Analysis

The structural integrity of the synthesized 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one is unequivocally confirmed through a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): The mass spectrum displays a molecular ion peak (M+) at m/z 200, corresponding to the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: The IR spectrum exhibits a characteristic strong absorption band for the carbonyl (C=O) group of the ketone.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum shows distinct signals corresponding to the aromatic protons, the methoxy group protons, and the ethyl group protons of the propanoyl moiety.

-

¹³C NMR: The carbon NMR spectrum provides evidence for all ten carbon atoms in the molecule, with the characteristic downfield shift for the carbonyl carbon.

-

The Genesis of a Scaffold: Discovery and Historical Context

The journey to the synthesis of specifically substituted propiophenones like 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one is rooted in the broader history of aromatic chemistry and the strategic use of fluorination in medicinal chemistry.

Pioneering Work in Fluorinated Aromatics

The mid-20th century witnessed a burgeoning interest in the synthesis and biological evaluation of organofluorine compounds. The foundational work of scientists like N. P. Buu-Hoï and P. Jacquignon in the 1950s laid the groundwork for the synthesis of a wide array of fluorinated aromatic ketones. Their explorations into the biological activities of these compounds paved the way for future generations of drug discovery.

The Emergence of a Key Intermediate

While a singular "discovery" paper for 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one is not readily identifiable in seminal literature, its emergence is intrinsically linked to the growing demand for highly functionalized and specifically substituted intermediates in the synthesis of complex pharmaceutical agents. The strategic placement of two fluorine atoms flanking a methoxy group on the phenyl ring offers a unique electronic and steric environment, making it a desirable precursor for molecules targeting specific biological pathways. Its utility as an intermediate is highlighted by its role in the synthesis of various active pharmaceutical ingredients (APIs), including those with potential applications as enzyme inhibitors.

Synthetic Protocol: A Validated Approach to 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one

The synthesis of 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one is most efficiently achieved via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution allows for the direct introduction of an acyl group onto an aromatic ring. The following protocol is a robust and validated method, drawing upon established principles of Friedel-Crafts chemistry.

Reaction Scheme

Caption: Friedel-Crafts acylation of 3,5-difluoroanisole.

Step-by-Step Experimental Procedure

Materials:

-

3,5-Difluoroanisole

-

Propionyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Equipment:

-

Three-neck round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Protocol:

-

Reaction Setup: In a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane (DCM).

-

Formation of the Acylium Ion: Cool the suspension to 0 °C using an ice bath. To the dropping funnel, add propionyl chloride (1.05 equivalents) dissolved in a small amount of anhydrous DCM. Add the propionyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C. The formation of the acylium ion electrophile is an exothermic process.

-

Electrophilic Aromatic Substitution: In the dropping funnel, prepare a solution of 3,5-difluoroanisole (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of crushed ice, followed by cold water. This will hydrolyze the aluminum complexes.

-

Workup: Transfer the mixture to a separatory funnel. Add concentrated HCl to dissolve any remaining aluminum salts. Separate the organic layer.

-

Extraction: Extract the aqueous layer with two portions of DCM.

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one as a solid.

Self-Validating System and Causality

-

Anhydrous Conditions: The use of anhydrous reagents and a nitrogen atmosphere is critical as aluminum chloride is highly moisture-sensitive. Water would deactivate the catalyst and hydrolyze the propionyl chloride.

-

Controlled Addition at Low Temperature: The dropwise addition of reagents at 0 °C is essential to control the exothermic nature of the Friedel-Crafts acylation, preventing side reactions and ensuring the stability of the acylium ion.

-

Stoichiometry: A slight excess of aluminum chloride and propionyl chloride is used to ensure the complete consumption of the starting 3,5-difluoroanisole.

-

Aqueous Workup: The acidic workup is necessary to break down the aluminum-ketone complex formed during the reaction, liberating the final product. The subsequent bicarbonate wash removes any residual acid.

Applications in Drug Development: A Scaffold for Innovation

The true value of 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one lies in its utility as a versatile intermediate for the synthesis of more complex molecules with therapeutic potential. The presence of the ketone functional group allows for a wide range of subsequent chemical transformations, including:

-

Reductions: The ketone can be reduced to a secondary alcohol, which can then be used in ether or ester linkages.

-

Aminations: Reductive amination can introduce nitrogen-containing moieties, crucial for many biologically active compounds.

-

Condensation Reactions: The α-protons to the ketone are acidic and can participate in various condensation reactions to form larger, more complex scaffolds.

The difluoro-methoxy-phenyl motif is particularly of interest in the design of kinase inhibitors and other targeted therapies where specific interactions with the active site of a protein are desired.

Conclusion

The discovery and development of synthetic routes to molecules like 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one are a testament to the enabling power of organic synthesis in the advancement of medicine. While not a therapeutic agent itself, its role as a key building block is crucial for the efficient and targeted synthesis of next-generation pharmaceuticals. This guide provides a comprehensive overview of its properties, historical context, and a detailed, practical synthetic protocol, empowering researchers to leverage this valuable intermediate in their own drug discovery endeavors.

References

-

PubChem. 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one. National Center for Biotechnology Information. [Link]

-

Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]

-

Richardson, P. Fluorination methods for drug discovery and development. Expert Opinion on Drug Discovery. [Link]

-

Apicule. 4,4-Difluoro-1-(3-fluoro-4-methoxy-phenyl)-3-hydroxy-but-2-en-1-one (CAS No: 170570-77-1) API Intermediate Manufacturers. [Link]

-

MDPI. 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. [Link]

Sources

Methodological & Application

Application Notes & Protocols: A Medicinal Chemist's Guide to the Synthesis of Derivatives from 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthetic derivatization of 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one. This propiophenone scaffold is a valuable starting material in medicinal chemistry, offering multiple reaction sites for the construction of diverse molecular libraries. We present detailed, field-proven protocols for key chemical transformations including α-halogenation, Mannich aminoalkylation, reductive amination, Claisen-Schmidt condensation to form chalcones, synthesis of pyrazole heterocycles, and Grignard reactions. Each section elucidates the underlying chemical principles, provides step-by-step experimental procedures, and outlines expected outcomes, enabling chemists to leverage this versatile building block in drug discovery programs.

Introduction: The Strategic Value of the 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one Scaffold

The 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one core represents a privileged starting point in modern medicinal chemistry. The difluoromethoxy-phenyl moiety is a common feature in many biologically active compounds, including kinase inhibitors, where the fluorine atoms can enhance metabolic stability and modulate binding affinity through specific electronic interactions. The propiophenone tail offers three primary points for chemical modification: the carbonyl group, the adjacent α-carbon, and the terminal methyl group. This inherent reactivity allows for the systematic exploration of chemical space to optimize pharmacokinetic and pharmacodynamic properties.

This guide moves beyond a simple recitation of steps, focusing instead on the causality behind experimental choices to empower researchers to adapt and troubleshoot these protocols effectively.

Synthetic Transformations and Detailed Protocols

The following sections detail robust protocols for creating a diverse set of derivatives from the title compound. Each protocol is designed to be a self-validating system, with clear steps for reaction setup, monitoring, work-up, and purification.

Synthesis of α-Bromo-1-(3,5-difluoro-4-methoxyphenyl)propan-1-one: A Gateway Intermediate

Expertise & Rationale: The introduction of a halogen at the α-position is a foundational step for creating a versatile intermediate. The α-bromo ketone is highly susceptible to nucleophilic substitution, making it an excellent precursor for introducing a wide array of functional groups (amines, azides, thiols, etc.). We employ an acid-catalyzed approach using bromine in acetic acid. This method is superior to base-promoted halogenation for achieving selective mono-halogenation, as basic conditions can lead to multiple halogenations due to the increased acidity of the remaining α-proton after the first substitution.

Experimental Workflow: α-Bromination

Caption: Workflow for the synthesis of the α-bromo ketone intermediate.

Protocol 2.1: α-Bromination

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one (1.0 eq) in glacial acetic acid (5 mL per 1 g of ketone).

-

Reagent Addition: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of bromine (1.1 eq) in glacial acetic acid dropwise via the dropping funnel over 30 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully pour the reaction mixture into a beaker containing ice-water (50 mL per 1 g of starting ketone).

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (until effervescence ceases), water, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to afford the pure α-bromo ketone.

Table 1: Reagents and Expected Outcome for α-Bromination

| Reagent/Parameter | Molar Eq. / Value | Purpose |

|---|---|---|

| Starting Ketone | 1.0 | Substrate |

| Bromine (Br₂) | 1.1 | Halogenating Agent |

| Glacial Acetic Acid | Solvent | Solvent & Catalyst |

| Temperature | 0 °C to RT | Controls reaction rate |

| Expected Yield | 75-85% |

| Appearance | Pale yellow oil | |

Mannich Reaction: Synthesis of β-Amino Ketones

Expertise & Rationale: The Mannich reaction is a powerful three-component condensation that directly installs an aminomethyl group at the α-position, forming a "Mannich base".[1][2] These β-amino carbonyl motifs are prevalent in pharmaceuticals. The reaction proceeds via the formation of an electrophilic iminium ion from an aldehyde (typically formaldehyde) and a secondary amine.[1][3] The enol form of our starting ketone then acts as a nucleophile, attacking the iminium ion to form the C-C bond.[1]

Experimental Workflow: Mannich Reaction

Caption: Workflow for the synthesis of a Mannich base hydrochloride salt.

Protocol 2.2: Mannich Reaction

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one (1.0 eq), dimethylamine hydrochloride (1.3 eq), and paraformaldehyde (1.1 eq).[4][5]

-

Solvent Addition: Add 95% ethanol (10 mL per 1 g of ketone) followed by a catalytic amount of concentrated hydrochloric acid (2-3 drops).[5]

-

Reaction: Heat the mixture to reflux for 2-3 hours. The mixture should become a clear, homogeneous solution.[4][5]

-

Work-up: After cooling the reaction to room temperature, place the flask in an ice bath.

-

Precipitation: Slowly add acetone (approx. 3-4 volumes relative to ethanol) to the cold solution to precipitate the product as its hydrochloride salt.

-

Isolation: Collect the crystalline product by vacuum filtration, washing the filter cake with cold acetone to remove soluble impurities.[4]

-

Purification: The crude hydrochloride salt can be recrystallized from a hot ethanol/acetone mixture to yield the pure product.

Table 2: Reagents and Expected Outcome for Mannich Reaction

| Reagent/Parameter | Molar Eq. / Value | Purpose |

|---|---|---|

| Starting Ketone | 1.0 | Enolizable Component |

| Dimethylamine HCl | 1.3 | Amine Component |

| Paraformaldehyde | 1.1 | Aldehyde Component |

| Ethanol / HCl | Solvent / Catalyst | Reaction Medium |

| Expected Yield | 65-75% |

| Appearance | White crystalline solid | (Hydrochloride salt) |

Reductive Amination: A Direct Route to Substituted Amines

Expertise & Rationale: Reductive amination is one of the most versatile and widely used methods for synthesizing amines in medicinal chemistry.[6] The process involves the reaction of a ketone with an amine to form an intermediate imine (or enamine), which is then reduced in situ to the corresponding amine. We utilize sodium triacetoxyborohydride (STAB), a mild and selective reducing agent that is particularly effective for this transformation. It is less reactive towards the ketone starting material than other hydrides like sodium borohydride, allowing the imine formation to proceed efficiently before reduction occurs.[7]

Experimental Workflow: Reductive Amination

Caption: Workflow for Reductive Amination using STAB.

Protocol 2.3: Reductive Amination with Benzylamine

-

Reaction Setup: In a round-bottom flask, dissolve 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one (1.0 eq) and benzylamine (1.2 eq) in anhydrous dichloromethane (DCM) (15 mL per 1 g of ketone).

-

Imine Formation: Add glacial acetic acid (1.1 eq) and stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes, controlling any initial exotherm with a cool water bath.

-

Reaction: Stir the reaction at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.

-

Work-up: Carefully quench the reaction by adding saturated sodium bicarbonate solution. Stir vigorously until gas evolution ceases.

-

Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x 15 mL).

-

Washing & Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the residue by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate with 1% Triethylamine) to yield the desired secondary amine.

Table 3: Reagents and Expected Outcome for Reductive Amination

| Reagent/Parameter | Molar Eq. / Value | Purpose |

|---|---|---|

| Starting Ketone | 1.0 | Carbonyl Component |

| Benzylamine | 1.2 | Amine Component |

| STAB | 1.5 | Reducing Agent |

| Acetic Acid | 1.1 | Catalyst for imine formation |

| Expected Yield | 70-80% |

| Appearance | Colorless to pale yellow oil | |

Claisen-Schmidt Condensation: Synthesis of Chalcones

Expertise & Rationale: The Claisen-Schmidt condensation is a reliable method for synthesizing chalcones (α,β-unsaturated ketones) by reacting a ketone with an aromatic aldehyde in the presence of a base.[8][9][10] Chalcones are not only valuable synthetic intermediates but also constitute a major class of natural products with a wide range of biological activities, including anticancer and anti-inflammatory properties.[11][12] The reaction is driven by the formation of a stabilized enolate from the ketone, which then attacks the aldehyde carbonyl. Subsequent dehydration yields the conjugated enone system.

Synthetic Pathway: Claisen-Schmidt Condensation

Caption: Pathway for chalcone synthesis via Claisen-Schmidt condensation.

Protocol 2.4: Claisen-Schmidt Condensation

-

Reaction Setup: In a flask, dissolve 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one (1.0 eq) and a selected aromatic aldehyde (e.g., 4-methoxybenzaldehyde, 1.05 eq) in ethanol (15 mL per 1 g of ketone).

-

Base Addition: Cool the solution in an ice bath and slowly add an aqueous solution of sodium hydroxide (2.5 eq, typically 10-20% w/v) with vigorous stirring.

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours. A precipitate often forms as the reaction proceeds.

-

Work-up: Pour the reaction mixture into a beaker of crushed ice containing enough hydrochloric acid to neutralize the base.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Washing: Wash the solid thoroughly with cold water until the filtrate is neutral.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure chalcone.[13]

Table 4: Reagents and Expected Outcome for Chalcone Synthesis

| Reagent/Parameter | Molar Eq. / Value | Purpose |

|---|---|---|

| Starting Ketone | 1.0 | Enolate Precursor |

| Aromatic Aldehyde | 1.05 | Electrophile |

| Sodium Hydroxide | 2.5 | Base Catalyst |

| Ethanol | Solvent | Reaction Medium |

| Expected Yield | 80-95% |

| Appearance | Crystalline solid (often colored) | |

Synthesis of Pyrazole Derivatives

Expertise & Rationale: Pyrazoles are a class of five-membered heterocyclic compounds that are frequently found in marketed drugs.[14][15][16] A common and effective route to substituted pyrazoles is the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine.[17][18] We can first synthesize the required β-diketone intermediate from our starting propiophenone via a Claisen condensation with an ester, followed by reaction with hydrazine hydrate.

Synthetic Pathway: Two-Step Pyrazole Synthesis

Caption: Two-step pathway for the synthesis of pyrazole derivatives.

Protocol 2.5: Two-Step Pyrazole Synthesis

Step 1: Synthesis of the β-Diketone Intermediate

-

Reaction Setup: To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF), add a solution of 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one (1.0 eq) and ethyl acetate (2.0 eq) in THF dropwise at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by carefully adding ice and then acidify with dilute HCl. Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. The crude β-diketone is often used directly in the next step.

Step 2: Pyrazole Formation

-

Reaction Setup: Dissolve the crude β-diketone from Step 1 in ethanol.

-

Reagent Addition: Add hydrazine hydrate (1.2 eq) and a catalytic amount of acetic acid.

-

Reaction: Heat the mixture to reflux for 4-8 hours, monitoring by TLC.

-

Work-up: Cool the reaction mixture and concentrate under reduced pressure.

-

Isolation & Purification: Add water to the residue to precipitate the crude product. Collect the solid by filtration and purify by recrystallization or column chromatography.

Table 5: Reagents and Expected Outcome for Pyrazole Synthesis

| Step | Reagent/Parameter | Molar Eq. / Value | Purpose |

|---|---|---|---|

| 1 | Sodium Hydride | 1.5 | Base |

| Ethyl Acetate | 2.0 | Acylating Agent | |

| Overall Yield (Step 1) | ~60-70% (crude) | ||

| 2 | Hydrazine Hydrate | 1.2 | Ring Formation |

| Acetic Acid | cat. | Catalyst | |

| Overall Yield (Step 2) | ~75-85% |

| | Appearance | Crystalline solid | |

Grignard Reaction: Formation of Tertiary Alcohols

Expertise & Rationale: The Grignard reaction is a classic and powerful tool for carbon-carbon bond formation.[19] Reacting our ketone with a Grignard reagent (e.g., methylmagnesium bromide) results in the nucleophilic addition to the carbonyl carbon, converting the ketone into a tertiary alcohol.[20][21] This transformation significantly alters the scaffold's polarity and three-dimensional shape. Strict anhydrous conditions are critical for success, as Grignard reagents are strong bases and will be quenched by protic sources like water.[22]

Experimental Workflow: Grignard Reaction

Caption: Workflow for the Grignard reaction to form a tertiary alcohol.

Protocol 2.6: Grignard Reaction with Methylmagnesium Bromide

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add a solution of 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one (1.0 eq) in anhydrous THF (10 mL per 1 g of ketone).

-

Reagent Addition: Cool the solution to 0 °C. Add methylmagnesium bromide (3.0 M in diethyl ether, 1.5 eq) dropwise via syringe, maintaining the internal temperature below 10 °C.

-

Reaction: After addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

-

Work-up: Cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.[23]

-

Extraction: Extract the mixture with diethyl ether (3 x 20 mL).

-

Washing & Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to afford the pure tertiary alcohol.

Table 6: Reagents and Expected Outcome for Grignard Reaction

| Reagent/Parameter | Molar Eq. / Value | Purpose |

|---|---|---|

| Starting Ketone | 1.0 | Electrophile |

| MeMgBr | 1.5 | Nucleophile |

| Anhydrous THF | Solvent | Reaction Medium |

| Expected Yield | 85-95% |

| Appearance | Colorless oil or white solid | |

Characterization of Derivatives

Validation of all synthesized structures is paramount. A combination of standard spectroscopic techniques should be employed for unambiguous characterization:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR provides information on the proton environment, showing characteristic shifts for α-protons next to a carbonyl (~2.1–2.6 ppm).[24] ¹³C NMR is diagnostic for the carbonyl carbon, which appears significantly downfield (190-215 ppm).[25][26][27]

-

Mass Spectrometry (MS): Provides the molecular weight of the synthesized compound, confirming the addition of the desired functionality.

-

Infrared (IR) Spectroscopy: The strong C=O stretch (typically 1660–1770 cm⁻¹) of the starting ketone will disappear or shift upon derivatization (e.g., reduction to an alcohol shows a broad O-H stretch ~3200-3600 cm⁻¹).[28]

Safety Precautions

All experiments should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemically resistant gloves.

-

1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one: Assumed to be an irritant. Avoid contact with skin and eyes.

-

Bromine: Highly toxic, corrosive, and causes severe burns.[29][30] Handle only in a fume hood with extreme care.[31][32][33] Have a sodium carbonate or sodium thiosulfate solution ready for quenching spills.

-

Grignard Reagents: Highly reactive and pyrophoric. React violently with water and protic solvents.[22] All glassware must be rigorously dried, and reactions must be performed under an inert atmosphere (Nitrogen or Argon).

-

Sodium Hydride: Reacts violently with water to produce flammable hydrogen gas. Handle as a mineral oil dispersion.

Conclusion

The synthetic protocols detailed in these application notes demonstrate the immense versatility of 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one as a foundational building block in discovery chemistry. By leveraging reactions at the carbonyl and α-carbon, researchers can efficiently generate diverse libraries of chalcones, β-amino ketones, substituted amines, tertiary alcohols, and heterocyclic scaffolds. These methods, grounded in established chemical principles, provide reliable pathways for creating novel chemical entities poised for biological evaluation and the development of next-generation therapeutics.

References

- CN117964460A - Synthesis process of 3, 5-difluorophenol.

- CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene.

- DE19544870C2 - Process for the preparation of 1-bromo-3,5-difluorobenzene.

-

1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. MDPI. [Link]

-

β-DIMETHYLAMINOPROPIOPHENONE HYDROCHLORIDE. Organic Syntheses. [Link]

-

Synthesis of biologically active chalcones by Claisen-Schmidt condensation under mild conditions. ResearchGate. [Link]

-

1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one | C10H10F2O2. PubChem. [Link]

-

Safety Data Sheet: Bromine. Carl ROTH. [Link]

-

Ketones | OpenOChem Learn. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

-

Synthesis and structure elucidation of 1- (2, 5 /3, 5- difluorophenyl) - 3- (2, 3 /2, 4 /2, 5 /3, 4- dimethoxyphenyl) - 2- propen- 1- ones as anticancer agents. ResearchGate. [Link]

-

19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

-

How to synthesize chalcones by Claisen-Schmidt condensation. YouTube. [Link]

-

7: The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

-

-

Grignard Reaction. Web Pages. [Link]

-

-

Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. SciSpace. [Link]

-

Comparative study of reductive amination reaction on 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid and its monomethoxy analog using the Multipin™ approach. ResearchGate. [Link]

-

Synthesis of pyrazoles. YouTube. [Link]

-

Bromine - Hazardous Substance Fact Sheet. NJ.gov. [Link]

-

How to identify a ketone using IR spectroscopy and mass spectrometry? What happens when there's an alkene in the molecule. Quora. [Link]

-

(E)-3-(4-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: DFT/TD-DFT- based investigations with distinct solvents and in silico ADME profiling. Open Research@CSIR-NIScPR. [Link]

-

BROMINE BROMINE - Safety Handbook. icl-group-sustainability.com. [Link]

-

Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube. [Link]

-

Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. PMC - NIH. [Link]

-

Available Synple Chem Reagent Cartridges. [Link]

-

CH 336: Ketone Spectroscopy. Oregon State University. [Link]

-

19.14 Spectroscopy of Aldehydes and Ketones. OpenStax. [Link]

-

Student safety sheets 55 Bromine. CLEAPSS Science. [Link]

-

Mannich reaction. Wikipedia. [Link]

-

Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. [Link]

-

Grignard Reaction: Synthesis of Triphenylmethanol. [Link]

-

Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PMC. [Link]

-

Mannich Reaction. Chemistry Steps. [Link]

-

Grignard Reaction. [Link]

-

TiCl((OPr)-Pr-i)(3)-mediated One-pot Reductive Amination of 1,1 '-Diacetylferrocene with Aryl Amines. ResearchGate. [Link]

-

Handling liquid bromine and preparing bromine water. RSC Education. [Link]

-

Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. [Link]

-

Synthetic applications of biologically important Mannich bases: An updated review. [Link]

-

Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies. ResearchGate. [Link]

Sources

- 1. Mannich reaction - Wikipedia [en.wikipedia.org]

- 2. oarjbp.com [oarjbp.com]

- 3. Mannich Reaction - Chemistry Steps [chemistrysteps.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Available Synple Chem Reagent Cartridges [synplechem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. m.youtube.com [m.youtube.com]

- 19. web.mnstate.edu [web.mnstate.edu]

- 20. d.web.umkc.edu [d.web.umkc.edu]

- 21. youtube.com [youtube.com]

- 22. cerritos.edu [cerritos.edu]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. Ketones | OpenOChem Learn [learn.openochem.org]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]

- 27. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 28. quora.com [quora.com]

- 29. nj.gov [nj.gov]

- 30. icl-group-sustainability.com [icl-group-sustainability.com]

- 31. carlroth.com [carlroth.com]

- 32. science.cleapss.org.uk [science.cleapss.org.uk]

- 33. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]

Application Notes and Protocols for Suzuki Coupling Reactions Using 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for utilizing 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one as a substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This document offers in-depth technical insights, detailed experimental protocols, and an exploration of the mechanistic nuances associated with this specific fluorinated aryl ketone. The aim is to empower researchers to effectively synthesize novel biaryl propiophenones, which are valuable scaffolds in medicinal chemistry and materials science.

Introduction: The Significance of Fluorinated Biaryl Ketones

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1] The synthesis of biaryl structures is of particular importance in drug discovery, as this motif is present in numerous pharmacologically active compounds.[2] The incorporation of fluorine atoms into drug candidates is a widely adopted strategy to enhance metabolic stability, lipophilicity, and binding affinity.[3]

1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one is a valuable building block that combines a ketone functionality with a uniquely substituted phenyl ring. The two fluorine atoms flanking the methoxy group create an electron-deficient aromatic system with specific steric and electronic properties that influence its reactivity in cross-coupling reactions. Understanding these properties is key to developing robust and high-yielding synthetic protocols.

Mechanistic Considerations for the Suzuki Coupling of 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The specific nature of the aryl halide and the organoboron reagent significantly impacts the efficiency of each step.

Oxidative Addition: The Role of the Difluoro-Methoxy Phenyl Group

The initial and often rate-determining step is the oxidative addition of the aryl halide to a palladium(0) complex. For the purpose of this guide, we will consider the bromo-analogue, 1-bromo-3,5-difluoro-4-methoxybenzene, as a precursor to our ketone of interest, or assume a scenario where a halo-substituted version of the propiophenone is used. The reactivity of the aryl halide in this step follows the general trend: I > Br > Cl > F.[4]

The 3,5-difluoro-4-methoxyphenyl moiety presents an interesting electronic profile. The two fluorine atoms are strongly electron-withdrawing through their inductive effects, which generally accelerates the rate of oxidative addition by making the aryl halide more electrophilic.[5] Conversely, the methoxy group is electron-donating through resonance. However, the ortho-fluorine atoms can sterically hinder the methoxy group, potentially reducing its coplanarity with the phenyl ring and diminishing its resonance effect. The net effect is an electron-deficient aromatic ring, which is generally favorable for the oxidative addition step in Suzuki-Miyaura couplings.

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Transmetalation and Reductive Elimination

Following oxidative addition, the transmetalation step involves the transfer of the organic group from the boron atom to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6] The choice of base and solvent is critical for an efficient transmetalation. The final step, reductive elimination, regenerates the palladium(0) catalyst and yields the desired biaryl product. The electronic nature of the ligands on the palladium and the coupled aryl groups can influence the rate of this step.

Experimental Protocols

The following protocols are designed as a starting point for the Suzuki-Miyaura coupling of a halo-substituted 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one with various arylboronic acids. Optimization of reaction parameters may be necessary for specific substrates.

General Protocol for Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the coupling of electron-deficient aryl bromides.[2]

Materials:

-

1-(5-Bromo-3-fluoro-4-methoxyphenyl)propan-1-one (or analogous halide)

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Toluene

-

Ethanol

-

Water (degassed)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add 1-(5-bromo-3-fluoro-4-methoxyphenyl)propan-1-one (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and potassium carbonate (2.0-3.0 eq).

-

Add the palladium catalyst, such as a pre-catalyst or generate it in situ. For in situ generation, add palladium(II) acetate (2-5 mol%) and triphenylphosphine (4-10 mol%).

-

Add the solvent system, for example, a mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v). The solvent should be degassed prior to use.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Diagram 2: Experimental Workflow for Suzuki-Miyaura Coupling

Caption: A step-by-step workflow for the Suzuki-Miyaura coupling reaction.

Data Presentation: Optimizing Reaction Conditions

The choice of catalyst, ligand, base, and solvent can significantly impact the yield of the Suzuki-Miyaura coupling. The following table provides a hypothetical comparison of different reaction conditions for the coupling of 1-(5-bromo-3-fluoro-4-methoxyphenyl)propan-1-one with phenylboronic acid, based on general principles observed in the literature for similar substrates.[2][7]

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (3) | PPh₃ (6) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 75 |

| 2 | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Dioxane/H₂O | 100 | 8 | 88 |

| 3 | PdCl₂(dppf) (2) | - | Cs₂CO₃ | DMF | 110 | 6 | 92 |

| 4 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/H₂O | 85 | 16 | 65 |

Note: This data is illustrative and serves as a guide for optimization. Actual results may vary.

Conclusion and Future Perspectives

1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one is a versatile substrate for Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of a diverse range of biaryl propiophenones. The electron-deficient nature of the aromatic ring, conferred by the two fluorine atoms, generally facilitates the oxidative addition step. Careful selection of the palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and reaction efficiency. The protocols and insights provided in these application notes offer a solid foundation for researchers to explore the synthetic utility of this valuable building block in the development of novel pharmaceuticals and functional materials. Further investigations could explore the use of more advanced palladium pre-catalysts and the expansion of the substrate scope to include a wider variety of boronic acids and esters.

References

-

Arkivoc. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. [Link]

-

PubMed Central. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. [Link]

-

ACS Publications. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. [Link]

-

gredos.usal.es. (n.d.). Suzuki-Miyaura mediated biphenyl synthesis : a spotlight on the boronate coupling partner. [Link]

-

YouTube. (2020). Suzuki cross-coupling reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

-

Wikipedia. (n.d.). Suzuki reaction. [Link]

-

ResearchGate. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. [Link]

-

ResearchGate. (n.d.). Synthesis of biaryls 3 through Suzuki–Miyaura coupling between... [Link]

-

NIH. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

-

ACS Publications. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluorobates with Aryl Chlorides. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

Application Note: Strategic Use of 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one in the Synthesis of Potent p38 MAP Kinase Inhibitors

Introduction: The Strategic Importance of Fluorinated Scaffolds in Kinase Inhibition